3-Methyl-2-azaspiro[4.4]nonane
CAS No.: 914223-79-3
VCID: VC3933009
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-2-azaspiro[4.4]nonane - 914223-79-3](/images/structure/VC3933009.png)
Description |
3-Methyl-2-azaspiro[4.4]nonane is a spirocyclic organic compound characterized by a nitrogen atom embedded within its bicyclic structure. It belongs to the class of azaspiro compounds, which are notable for their rigid frameworks and potential applications in medicinal and synthetic organic chemistry. The compound's structural uniqueness stems from its spiro configuration, where two rings share a single atom, and the presence of a methyl substituent at the third position. Synthetic RoutesThe synthesis of 3-Methyl-2-azaspiro[4.4]nonane typically involves spirocyclization reactions. A precursor molecule undergoes cyclization under controlled conditions to form the spirocyclic core. Catalysts are often employed to ensure stereoselectivity, while reaction conditions such as temperature and pressure are optimized to achieve high yields. Industrial Scale ProductionOn an industrial scale, continuous flow reactors are used for large-scale production of this compound. Advanced purification techniques, including crystallization and chromatography, are employed to ensure high purity levels. Types of ReactionsThe compound exhibits diverse reactivity due to the presence of the nitrogen atom and its spirocyclic structure:
Common ReagentsReagents such as potassium permanganate (oxidizing agent), lithium aluminum hydride (reducing agent), and various nucleophiles are frequently used in reactions involving this compound. Medicinal ChemistryThe rigid spirocyclic framework makes this compound a valuable scaffold for drug design, particularly in targeting enzymes and receptors with specific binding sites. Synthetic Organic ChemistryIt serves as a building block for synthesizing more complex molecules, especially those requiring stereochemical precision. Material ScienceThe compound's unique structure allows it to be used in developing materials with tailored chemical properties. Mechanism of ActionThe spiro configuration enables the compound to interact with unique molecular targets such as enzymes and receptors, modulating their activity and affecting biochemical pathways. Antiviral PotentialResearch indicates that spirocyclic compounds exhibit antiviral properties by inhibiting viral replication with minimal cytotoxicity. Antimicrobial PotentialSimilar compounds have shown antimicrobial activity by disrupting bacterial membranes or inhibiting essential bacterial enzymes. Comparison with Similar Compounds
The methyl substituent in 3-Methyl-2-azaspiro[4.4]nonane distinguishes it from other azaspiro compounds, influencing its reactivity and biological interactions. Research Findings
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CAS No. | 914223-79-3 | ||||||||||||
Product Name | 3-Methyl-2-azaspiro[4.4]nonane | ||||||||||||
Molecular Formula | C9H17N | ||||||||||||
Molecular Weight | 139.24 g/mol | ||||||||||||
IUPAC Name | 3-methyl-2-azaspiro[4.4]nonane | ||||||||||||
Standard InChI | InChI=1S/C9H17N/c1-8-6-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3 | ||||||||||||
Standard InChIKey | NPBBRURTAYRIQO-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1CC2(CCCC2)CN1 | ||||||||||||
Canonical SMILES | CC1CC2(CCCC2)CN1 | ||||||||||||
PubChem Compound | 11564485 | ||||||||||||
Last Modified | Apr 15 2024 |
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